Cas no 16236-70-7 (4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one)

4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one structure
16236-70-7 structure
Product name:4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one
CAS No:16236-70-7
MF:C10H13NO
MW:163.21632
MDL:MFCD04037462
CID:213165
PubChem ID:289263

4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
    • 2(1H)-Quinolinone,5,6,7,8-tetrahydro-4-methyl-
    • 4-methyl-5,6,7,8-tetrahydro-1H-quinolin-2-one
    • 4-METHYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINONE
    • 5,6,7,8-tetrahydro-4-methyl-2(1H)-Quinolinone
    • 2-Hydroxy-4-methyl-5,6,7,8-tetrahydrochinolin
    • 2-Hydroxy-4-methyl-5,6,7,8-tetrahydro-chinolin
    • 2-hydroxy-4-methyl-5,6,7,8-tetrahydroquinoline
    • 4-Methyl-5,6,7,8-tetrahydro-chinolin-2-ol
    • 4-methyl-5,6,7,8-tetrahydroquinolin-2-ol
    • 4-methyl-5,6,7,8-tetrahydro-quinolin-2-ol
    • AC1L6BAP
    • AC1Q6BWZ
    • CTK4D1208
    • methyltetrahydroHq
    • NSC150957
    • SureCN4928326
    • 4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one
    • BE-0718
    • CS-0447709
    • SCHEMBL22570509
    • AKOS005071852
    • 4-methyl-5,6,7,8-tetrahydro-2-quinolinol
    • SCHEMBL4928326
    • DTXSID20302432
    • MFCD04037462
    • NSC-150957
    • 4-Methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone, AldrichCPR
    • 16236-70-7
    • J-515758
    • FT-0681845
    • DKNZOMYQYUQHSV-UHFFFAOYSA-N
    • F87157
    • 2(1H)-Quinolinone, 5,6,7,8-tetrahydro-4-methyl-
    • 4-Methyl-5,6,7,8-tetrahydro-chinolin- 2(1H)-on
    • AP-402/40604296
    • DA-38297
    • MDL: MFCD04037462
    • Inchi: InChI=1S/C10H13NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H,11,12)
    • InChI Key: DKNZOMYQYUQHSV-UHFFFAOYSA-N
    • SMILES: CC1=C2CCCCC2=NC(=C1)O

Computed Properties

  • Exact Mass: 163.09979
  • Monoisotopic Mass: 163.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.1
  • Boiling Point: 384.9°Cat760mmHg
  • Flash Point: 226.7°C
  • Refractive Index: 1.552
  • PSA: 29.1

4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one Security Information

  • HazardClass:IRRITANT

4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM225630-5g
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
16236-70-7 95%
5g
$813 2021-08-04
Chemenu
CM225630-5g
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
16236-70-7 95%
5g
$813 2023-01-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSA682-500mg
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one
16236-70-7 95%
500mg
¥1708.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSA682-5g
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one
16236-70-7 95%
5g
¥7676.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSA682-100mg
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one
16236-70-7 95%
100mg
¥719.0 2024-04-23
abcr
AB269306-500mg
4-Methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone, 95%; .
16236-70-7 95%
500mg
€215.40 2025-02-20
A2B Chem LLC
AA84117-500mg
4-Methyl-5,6,7,8-tetrahydro-2(1h)-quinolinone
16236-70-7 >95%
500mg
$302.00 2024-04-20
1PlusChem
1P001TIT-1g
2(1H)-Quinolinone, 5,6,7,8-tetrahydro-4-methyl-
16236-70-7 98%
1g
$398.00 2024-06-19
A2B Chem LLC
AA84117-10mg
4-Methyl-5,6,7,8-tetrahydro-2(1h)-quinolinone
16236-70-7 >95%
10mg
$240.00 2024-04-20
A2B Chem LLC
AA84117-1g
4-Methyl-5,6,7,8-tetrahydro-2(1h)-quinolinone
16236-70-7 >95%
1g
$459.00 2024-04-20

4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16236-70-7)4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one
A1140830
Purity:99%
Quantity:1g
Price ($):363.0